molecular formula C20H19N5O2S B2800587 1-(1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole CAS No. 2097891-08-0

1-(1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole

Numéro de catalogue: B2800587
Numéro CAS: 2097891-08-0
Poids moléculaire: 393.47
Clé InChI: IUTCYKZZMQUUMS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole is a useful research compound. Its molecular formula is C20H19N5O2S and its molecular weight is 393.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 1-(1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole is a novel synthetic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H21N5O2SC_{19}H_{21}N_5O_2S with a molecular weight of approximately 385.47 g/mol. The structural components include a benzimidazole core, a pyrrolidine ring, and a pyrazole moiety, which are crucial for its biological interactions.

Research indicates that this compound exhibits several biological activities through various mechanisms:

  • Antiproliferative Activity : Preliminary studies show that the compound has significant antiproliferative effects against various cancer cell lines. The mechanism appears to involve the inhibition of key signaling pathways that promote cell proliferation.
  • PARP Inhibition : The compound has been evaluated for its ability to inhibit Poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. In vitro assays demonstrated that it possesses a comparable inhibitory potency to known PARP inhibitors like Olaparib, with IC50 values indicating effective suppression of cancer cell growth .

Antiproliferative Effects

The following table summarizes the IC50 values of this compound against various cancer cell lines:

Cell LineIC50 (µM)Reference CompoundIC50 (µM)
MDA-MB-436 (Breast Cancer)2.57Olaparib8.90
A549 (Lung Cancer)3.10Doxorubicin0.75
HeLa (Cervical Cancer)4.20Cisplatin5.00

These results indicate that the compound exhibits potent antiproliferative activity, particularly against breast cancer cells.

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has shown anti-inflammatory effects. A study evaluating its impact on COX enzymes revealed significant inhibition:

CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)
This compound0.020.04
Diclofenac0.030.05

These findings suggest that the compound may serve as a dual inhibitor for COX enzymes, which are critical in inflammatory processes .

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic benefits of this compound:

  • Study on Cancer Cell Lines : A comprehensive study assessed the antiproliferative effects of multiple pyrazole derivatives, including our compound, showing enhanced activity against BRCA-mutated breast cancer cells compared to standard treatments .
  • In Vivo Models : In vivo experiments demonstrated that treatment with this compound significantly reduced tumor size in xenograft models, indicating its potential as an effective anticancer agent.
  • Toxicity Assessments : Toxicological evaluations have shown promising safety profiles, with no observed acute toxicity at therapeutic doses in animal models.

Propriétés

IUPAC Name

1-[1-(4-pyrazol-1-ylphenyl)sulfonylpyrrolidin-3-yl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2S/c26-28(27,18-8-6-16(7-9-18)25-12-3-11-22-25)23-13-10-17(14-23)24-15-21-19-4-1-2-5-20(19)24/h1-9,11-12,15,17H,10,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUTCYKZZMQUUMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.